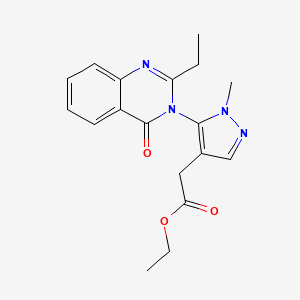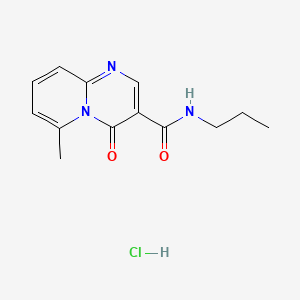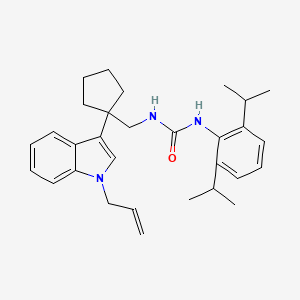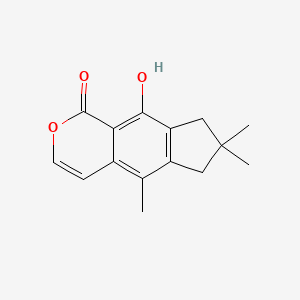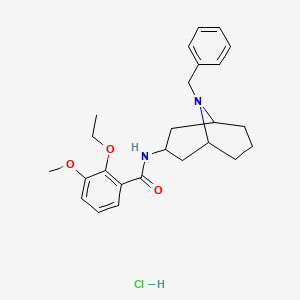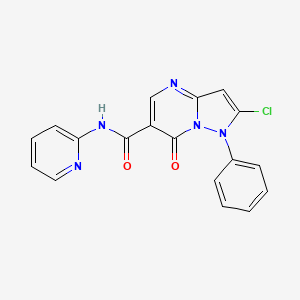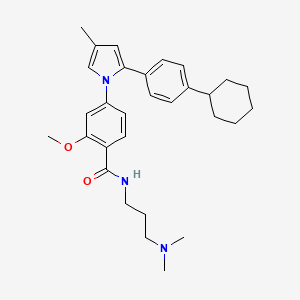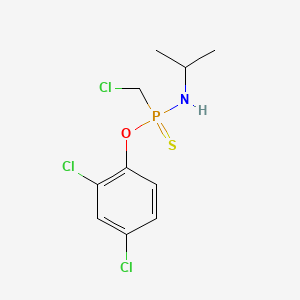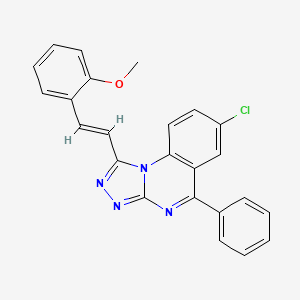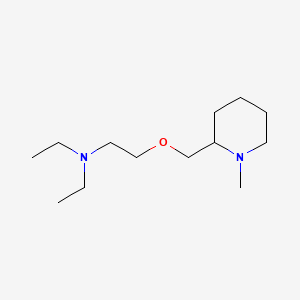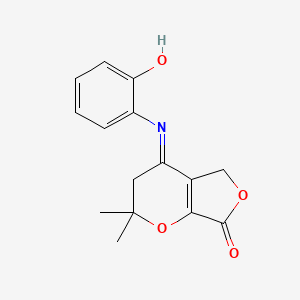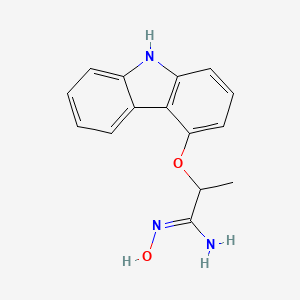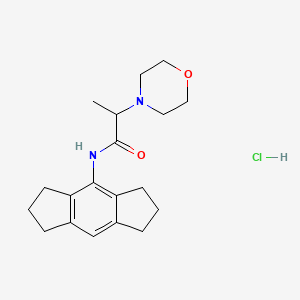
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a hexahydro-s-indacenyl group, a morpholine ring, and an acetamide moiety. This compound has garnered interest due to its potential as an inhibitor in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride involves multiple steps. One common method includes the reaction of 1,2,3,5,6,7-hexahydro-s-indacene with appropriate reagents to introduce the morpholine and acetamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and biochemical pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the NLRP3 inflammasome, a protein complex involved in the activation of inflammatory responses. By binding to specific sites on the NLRP3 protein, it prevents the assembly and activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating diseases characterized by excessive inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-4-sulfonamide: Another NLRP3 inhibitor with a pyrazole ring instead of a morpholine ring.
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride is unique due to its specific combination of structural features, which confer distinct pharmacological properties. Its morpholine ring and acetamide moiety contribute to its high affinity and selectivity for the NLRP3 inflammasome, making it a valuable compound for further research and development .
Propiedades
Número CAS |
85564-92-7 |
|---|---|
Fórmula molecular |
C19H27ClN2O2 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C19H26N2O2.ClH/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18;/h12-13H,2-11H2,1H3,(H,20,22);1H |
Clave InChI |
VZLFUAKLEGENRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


